(E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C29H32N4O4S and its molecular weight is 532.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Profiles of Psychoactive Arylcyclohexylamines :
- De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D. (2013) studied three psychoactive arylcyclohexylamines, which were characterized using various analytical techniques. These compounds were analyzed in biological matrices like blood, urine, and vitreous humor using liquid chromatography and mass spectrometry. This research demonstrates the analytical methods for similar complex molecules in biological fluids (De Paoli et al., 2013).
Cyanoacetamide in Heterocyclic Chemistry :
- Bialy, S. A., & Gouda, M. (2011) focused on the synthesis of various heterocyclic compounds using cyanoacetamide, demonstrating the versatility of cyano compounds in synthesizing biologically active molecules. This study highlights the potential of using complex cyano compounds in medicinal chemistry (Bialy & Gouda, 2011).
New Hybrid Molecules with Anticonvulsant and Antinociceptive Activity :
- Kamiński, K., Zagaja, M., Rapacz, A., Łuszczki, J., Andres-Mach, M., Abram, M., & Obniska, J. (2016) synthesized new piperazinamides, demonstrating their potential as anticonvulsants. These findings are relevant to the development of new therapeutic agents for epilepsy and pain management (Kamiński et al., 2016).
Synthesis of Aromatic Polyamides and Polyimides :
- Yang, C.-P., & Lin, J.-H. (1995) explored the synthesis of polyamides and polyimides using complex diamines. This research contributes to the field of polymer science, where such compounds are used in creating materials with specific properties (Yang & Lin, 1995).
Pharmacological Characterization of a Novel κ-Opioid Receptor Antagonist :
- Grimwood, S., Lu, Y., Schmidt, A. W., Vanase-Frawley, M., Sawant-Basak, A., Miller, E., Mclean, S., Freeman, J., Wong, S., McLaughlin, J., & Verhoest, P. (2011) characterized a novel κ-opioid receptor antagonist, demonstrating the potential of such compounds in treating depression and addiction disorders (Grimwood et al., 2011).
Wirkmechanismus
Target of Action
The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are key mediators of signal transduction in cells .
Mode of Action
This compound acts as a selective dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 . By inhibiting these enzymes, it increases the intracellular levels of cyclic nucleotides, leading to bronchodilation and non-steroidal anti-inflammatory effects .
Biochemical Pathways
The inhibition of phosphodiesterase 3 and phosphodiesterase 4 affects multiple biochemical pathways. It leads to an increase in the levels of cyclic AMP and cyclic GMP, which are second messengers involved in the regulation of various cellular functions, including inflammation and smooth muscle relaxation .
Pharmacokinetics
The compound is delivered directly to the lungs through a standard jet nebulizer , which suggests that it may have good bioavailability in the target organ.
Result of Action
The molecular and cellular effects of this compound’s action include bronchodilation and anti-inflammatory effects . These effects can help in the management of chronic obstructive pulmonary disease (COPD), a condition characterized by chronic inflammation and narrowing of the airways .
Eigenschaften
IUPAC Name |
(E)-2-cyano-3-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N4O4S/c1-4-37-27-13-11-26(12-14-27)33-21(2)17-23(22(33)3)18-24(20-30)29(34)31-25-9-8-10-28(19-25)38(35,36)32-15-6-5-7-16-32/h8-14,17-19H,4-7,15-16H2,1-3H3,(H,31,34)/b24-18+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPFVJJBNYHYGJ-HKOYGPOVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C=C(C#N)C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)S(=O)(=O)N4CCCCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.